n-Butyltrichlorotin

Chemical Vapor Deposition Tin Oxide Films Deposition Kinetics

n-Butyltrichlorotin (CAS 1118-46-3), commonly referred to as monobutyltin trichloride (MBTC), is an organotin(IV) compound with the molecular formula C4H9SnCl3. At ambient conditions it appears as a clear yellow liquid possessing a boiling point of 93 °C at 10 mmHg, a density of 1.693 g/mL at 25 °C, and a refractive index n20/D of 1.523.

Molecular Formula C4H9Cl3Sn
Molecular Weight 282.2 g/mol
CAS No. 1118-46-3
Cat. No. B050099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyltrichlorotin
CAS1118-46-3
SynonymsButyltrichlorostannane;  Butyltrichlorotin;  Certincoat TC 100;  Monobutyltin Trichloride;  NSC 67013;  Trichlorobutylstannane;  Trichlorobutyltin;  n-Butyltin Trichloride
Molecular FormulaC4H9Cl3Sn
Molecular Weight282.2 g/mol
Structural Identifiers
SMILESCCCC[Sn+3].[Cl-].[Cl-].[Cl-]
InChIInChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3
InChIKeyYMLFYGFCXGNERH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in organic solvents;  sparingly sol in water with partial hydrolysis

n-Butyltrichlorotin (MBTC) CAS 1118-46-3: Core Physical-Chemical Profile for Scientific Procurement


n-Butyltrichlorotin (CAS 1118-46-3), commonly referred to as monobutyltin trichloride (MBTC), is an organotin(IV) compound with the molecular formula C4H9SnCl3. At ambient conditions it appears as a clear yellow liquid possessing a boiling point of 93 °C at 10 mmHg, a density of 1.693 g/mL at 25 °C, and a refractive index n20/D of 1.523 . The compound serves as a versatile precursor in industrial chemical vapor deposition (CVD) of tin dioxide (SnO2) coatings on glass, as a Lewis acid catalyst in ring-opening polymerizations, and as a key intermediate in the manufacture of organotin PVC heat stabilizers [1].

Use Context CVD precursor for SnO₂ film growth
Selection Lewis acid catalyst for ring-opening polymerization
Workflow Intermediate for organotin PVC heat stabilizer synthesis

Why n-Butyltrichlorotin Cannot Be Trivially Substituted by Other Organotin Chlorides


Organotin chlorides are often treated as a generic class, yet n-butyltrichlorotin exhibits a distinct combination of physicochemical and reactivity properties that preclude direct interchange with common analogs such as dibutyltin dichloride or tributyltin chloride. Its vapor pressure is approximately 64‑fold higher than that of dibutyltin dichloride [1], which dramatically alters precursor delivery behavior in CVD processes. In ring-opening polymerization, its Lewis acidity yields the highest reactivity among butyltin chlorides but fails to generate cyclic polymer architectures—a stark contrast to the less reactive tributyltin chloride, which selectively provides cyclic poly(L‑lactide)s [2]. Moreover, in PVC stabilization chemistry, n‑butyltrichlorotin acts as a far stronger prodegradant than dibutyltin dichloride, a fact that compels precise control in mixed stabilizer formulations [3]. These divergent properties mean that substituting one organotin chloride for another without rigorous experimental validation risks compromised film quality, altered polymer topology, or accelerated material degradation.

This Product (MBTC)
Analog/Substitute Risk
Target
High vapor pressure (~0.077 mmHg)
Enables efficient CVD precursor delivery
Substitute Risk
Dibutyltin dichloride
~64× lower vapor pressure may shift mass transport and film uniformity
Target
Highest ring-opening polymerization reactivity
Produces linear chains; no cyclic polylactide detected
Substitute Risk
Tributyltin chloride
Lower reactivity but selectively yields cyclic polymer architectures
Target
Stronger PVC prodegradant activity
May accelerate dehydrochlorination if not balanced
Substitute Risk
Dibutyltin dichloride
Weaker prodegradant; stabilizer blend performance may not transfer

n-Butyltrichlorotin Quantitative Differentiation Evidence Against Comparator Compounds


Water‑Enhanced CVD Deposition Rate: 21‑Fold Increase at Low Substrate Temperature

When water vapor is introduced into an MBTC/O₂ precursor mixture, the SnO₂ growth rate increases dramatically relative to dry MBTC/O₂. In a stagnation flow reactor at 573 K, the addition of 0.4 mol % H₂O yielded a 21‑fold enhancement in deposition rate compared with the water‑free baseline [1]. This sensitivity to hydrolysis is a defining feature that distinguishes MBTC from many other organotin CVD precursors, such as tetramethyltin or SnCl₄, which do not exhibit the same magnitude of rate amplification upon water addition.

CVD Deposition Rate
Head-to-head
21× increase with H₂O addition at 573 K
Supports humidity-controlled deposition rate adjustment
Stagnation flow reactor; 0.4 mol% H₂O vs. dry baseline
Chemical Vapor Deposition Tin Oxide Films Deposition Kinetics

Ring‑Opening Polymerization Reactivity: Highest Activity but Inability to Produce Cyclic Poly(L‑lactide)

In bulk ring‑opening polymerization of L‑lactide at 160 °C, the reactivity order of butyltin chlorides is Bu₃SnCl < Bu₂SnCl₂ < BuSnCl₃, meaning n‑butyltrichlorotin (BuSnCl₃) is the most reactive catalyst. However, only the least reactive catalyst, Bu₃SnCl, yields a uniform reaction product—namely cyclic poly(L‑lactide)s with weight‑average molecular weights (Mw) in the range of 40,000–80,000 [1]. The target compound, despite its superior reactivity, fails to produce any detectable cyclic polymer, instead yielding linear chains or non‑uniform products.

Polymerization Reactivity & Topology
Head-to-head
Highest activity; no cyclic poly(L-lactide) formed
Topology outcome differs from less reactive Bu₃SnCl
Bulk L-lactide polymerization at 160°C
Ring-Opening Polymerization Lactide Polymerization Catalyst Selectivity

PVC Degradation Propensity: Significantly Stronger Prodegradant than Dibutyltin Dichloride

In model compound studies evaluating the mechanism of tin stabilizers in poly(vinyl chloride), n‑butyltrichlorotin was identified as “more strongly prodegradant” than dibutyltin dichloride [1]. This means that the mono‑butyl species accelerates PVC dehydrochlorination more aggressively than its di‑butyl counterpart, a critical factor in formulating synergistic stabilizer blends where the exchange reaction must favor formation of the less harmful dibutyltin dichloride.

PVC Prodegradant Strength
Head-to-head
More strongly prodegradant than Bu₂SnCl₂
Reported prodegradant activity ranking
Model PVC degradation study context
PVC Stabilization Organotin Degradation Polymer Degradation

Vapor Pressure: Approximately 64‑Fold Higher than Dibutyltin Dichloride

At 25 °C, n‑butyltrichlorotin exhibits a vapor pressure of 0.077 mm Hg [1], whereas dibutyltin dichloride shows a far lower vapor pressure of 0.0012 mm Hg (0.0016 hPa) . This approximately 64‑fold difference translates into significantly higher equilibrium gas‑phase concentrations for n‑butyltrichlorotin at CVD bubbler temperatures, enabling more efficient precursor delivery without excessive heating.

Vapor Pressure
Cross-study
~64× higher than dibutyltin dichloride
Supports higher precursor delivery rate at lower temperatures
Static measurement at 25°C; 0.077 vs 0.0012 mmHg
Vapor Pressure Precursor Delivery Volatility

Liquid‑Phase SnO₂ Film Growth: 6‑Fold Slower than SnCl₄, Enabling Thickness Control

In a liquid‑phase deposition system using patterned self‑assembled monolayers, two tin precursors were compared for site‑selective SnO₂ ultrathin film growth. The growth rate from a C₄H₉SnCl₃ (n‑butyltrichlorotin) solution was approximately 6 times slower than that from a SnCl₄ solution under identical conditions [1]. The slower kinetics of the organotin precursor are attributed to the formation of a hydrophobic surface layer on the growing film that retards further deposition—a feature that provides intrinsic thickness self‑limitation, facilitating fabrication of films <10 nm with high uniformity.

Liquid-Phase Film Growth
Head-to-head
~6× slower growth than SnCl₄
Reported intrinsic thickness self-limitation context
SAM-patterned Si; room temperature immersion
Liquid-Phase Deposition Ultrathin Films Growth Rate Control

Optimal Research and Industrial Application Scenarios for n-Butyltrichlorotin Based on Quantitative Evidence


High‑Throughput Atmospheric‑Pressure CVD of SnO₂ Coatings on Float Glass

The 21‑fold rate enhancement observed upon adding 0.4 mol % H₂O to MBTC/O₂ at 573 K [1] makes n‑butyltrichlorotin an ideal precursor for on‑line float‑glass coating lines where water vapor can be precisely metered to boost deposition speed without exceeding thermal budget limits of the glass ribbon.

Maximum‑Rate Bulk Ring‑Opening Polymerization of Lactide for Non‑Cyclic Polyesters

When the primary goal is rapid bulk conversion of L‑lactide and cyclic topology is not required, n‑butyltrichlorotin is the most reactive butyltin chloride catalyst available [2], shortening batch cycle times relative to di‑ or tri‑butyltin alternatives.

Controlled Liquid‑Phase Deposition of Sub‑10 nm SnO₂ Films on Patterned Substrates

The 6‑fold slower film growth rate of C₄H₉SnCl₃ vs. SnCl₄ [3] provides an intrinsic self‑limiting character that enables fabrication of ultrathin (<10 nm) SnO₂ films with superior thickness uniformity on hydrophilic/hydrophobic patterned surfaces—advantageous for micro‑ and nano‑electronic device prototyping.

PVC Stabilizer Intermediate Requiring Balanced Synergistic Formulation

Awareness that n‑butyltrichlorotin is a stronger prodegradant than dibutyltin dichloride [4] informs the design of mixed mono‑/di‑alkyltin stabilizer recipes, where the exchange reaction must be steered to favor dibutyltin dichloride formation to avoid uncontrolled PVC degradation during processing.

Application
Selection Property
Validation Focus
High-throughput atmospheric-pressure CVD of SnO₂ coatings
Water-enhanced deposition rate response
Humidity-controlled growth rate and film uniformity
Maximum-rate bulk ring-opening polymerization of lactide
High Lewis acidity catalytic reactivity
Reaction rate and linear polymer topology
Controlled liquid-phase deposition of ultrathin SnO₂ films
Slower growth kinetics vs. inorganic SnCl₄
Thickness self-limitation on patterned substrates
PVC stabilizer intermediate formulation research
Prodegradant activity relative to di-alkyltin analogs
Synergistic balance and dehydrochlorination rate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Butyltrichlorotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.